molecular formula C21H20ClN3O5S B11378254 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11378254
M. Wt: 461.9 g/mol
InChI Key: WACPTWSVWOLEFK-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonylpyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, methoxy, and methanesulfonyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C21H20ClN3O5S

Molecular Weight

461.9 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O5S/c1-13-5-4-6-14(9-13)12-31(27,28)21-23-11-16(22)19(25-21)20(26)24-17-8-7-15(29-2)10-18(17)30-3/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

WACPTWSVWOLEFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methanesulfonyl Group: This step involves the reaction of the pyrimidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

    Substitution with 2,4-Dimethoxyphenyl and 3-Methylphenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions using appropriate phenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro or sulfonyl groups can yield amines or thiols, respectively.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or thiourea under basic conditions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, thiols.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways, offering potential treatments for conditions such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, or materials science applications. Its unique properties may contribute to the performance of products such as coatings, adhesives, or polymers.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(3-ETHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.

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